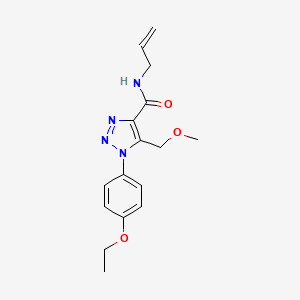![molecular formula C24H28N4O3S B2699730 N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 688356-46-9](/img/structure/B2699730.png)
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a quinazoline core, a sulfanylacetamide group, and a cyclohexyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents. The introduction of the sulfanylacetamide group is achieved through nucleophilic substitution reactions, where a suitable thiol is reacted with a halogenated acetamide derivative under basic conditions. The final step involves the attachment of the cyclohexyl group, which can be introduced through a variety of methods, including reductive amination or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The methoxy groups on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- N- [3- (4- { [1- (5-chloro-2,4-dimethoxyanilino)-1-oxopropan-2-yl]sulfanyl}anilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
- N~2~-Cyclohexyl-N-cyclopentyl-N~2~- { [5- (3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}alaninamide
Uniqueness
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the quinazoline core, along with the sulfanylacetamide and cyclohexyl groups, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-30-18-12-17(13-19(14-18)31-2)26-23-20-10-6-7-11-21(20)27-24(28-23)32-15-22(29)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUGHGGSENACRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)



![3-(4-hydroxy-3-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2699656.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)

![N-(4-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2699663.png)
![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)

![2-chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide](/img/structure/B2699667.png)
![N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B2699668.png)
